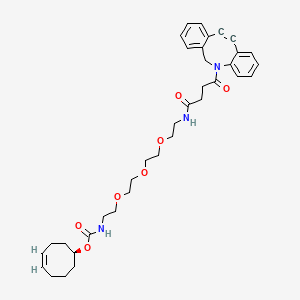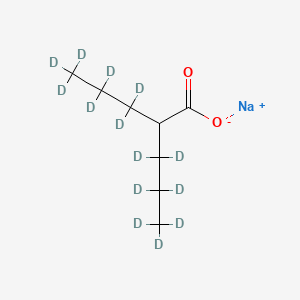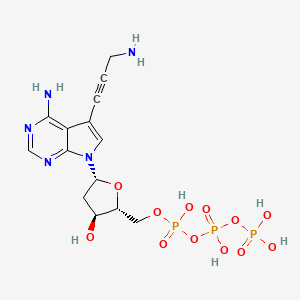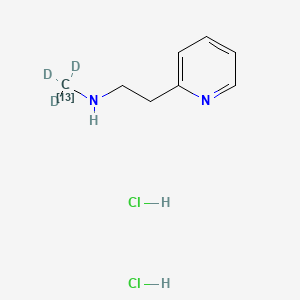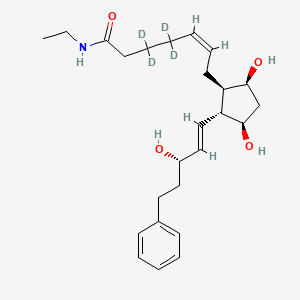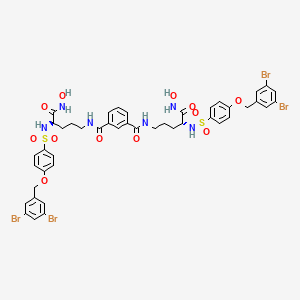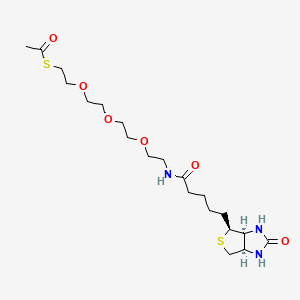
Biotin-PEG3-methyl ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
生物素-PEG3-甲基乙烷硫酯是一种生物素化的聚乙二醇衍生物,主要用于生物素化过程。该化合物中的生物素基团作为亲和标记,与抗生物素蛋白和链霉亲和素等蛋白质结合,使其成为各种生化应用中的宝贵工具。
准备方法
合成路线和反应条件
生物素-PEG3-甲基乙烷硫酯的合成涉及生物素与聚乙二醇 (PEG) 链的偶联,然后连接甲基乙烷硫酯基团。该过程通常包括以下步骤:
生物素的活化: 使用偶联试剂(如 N-羟基琥珀酰亚胺 (NHS))活化生物素,形成生物素-NHS 酯。
PEG 化: 将活化的生物素在温和条件下与 PEG 衍生物(如 PEG3-胺)反应,形成生物素-PEG3。
工业生产方法
生物素-PEG3-甲基乙烷硫酯的工业生产遵循类似的合成路线,但规模更大。该过程针对高产率和高纯度进行了优化,通常涉及:
定制合成: 定制合成方案以满足特定要求。
cGMP 制造: 符合现行良好操作规范以确保产品质量和一致性。
化学反应分析
反应类型
生物素-PEG3-甲基乙烷硫酯主要经历:
取代反应: 硫酯基团可以参与亲核取代反应。
生物素化反应: 生物素部分可以与抗生物素蛋白或链霉亲和素形成强烈的非共价键。
常用试剂和条件
亲核试剂: 胺或硫醇等常见亲核试剂可以与硫酯基团反应。
温和条件: 反应通常在温和条件下进行以保持生物素和 PEG 部分的完整性。
主要产物
生物素化蛋白质: 在生物素化反应中使用时,主要产物是生物素化蛋白质或其他生物分子。
科学研究应用
生物素-PEG3-甲基乙烷硫酯在科学研究中具有广泛的应用,包括:
化学: 用作合成 PROTACs(蛋白水解靶向嵌合体)的连接体,用于靶向蛋白质降解。
生物学: 用于蛋白质、肽和其他生物分子的生物素化,以用于检测和纯化目的。
医学: 用于开发诊断试剂和治疗剂。
工业: 用于将生物分子固定在表面以开发生物传感器。
作用机制
生物素-PEG3-甲基乙烷硫酯通过生物素部分发挥作用,生物素部分以高亲和力与抗生物素蛋白或链霉亲和素结合。这种相互作用被利用在各种应用中,例如:
蛋白质标记: 生物素基团标记蛋白质,使其能够被检测和纯化。
靶向蛋白降解: 在 PROTACs 中,生物素-PEG3-甲基乙烷硫酯连接体促进靶蛋白募集到泛素-蛋白酶体系统以进行降解。
相似化合物的比较
属性
分子式 |
C20H35N3O6S2 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1 |
InChI 键 |
ILRFJMGXXLLAJU-LNLFQRSKSA-N |
手性 SMILES |
CC(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
规范 SMILES |
CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
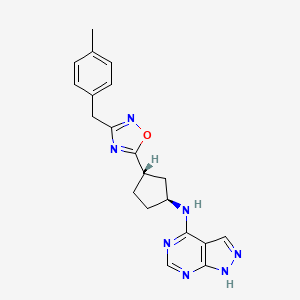

![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
